molecular formula C25H31N5O2S B2979671 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-62-4

4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione

Cat. No.: B2979671
CAS No.: 689266-62-4
M. Wt: 465.62
InChI Key: DBNFHJVQEYBEQY-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2(1H)-thione core substituted with a 6-aminohexyl chain linked to a 4-(3-methoxyphenyl)piperazine moiety. The 3-methoxyphenyl group on the piperazine may enhance receptor binding affinity, while the hexyl chain could modulate solubility and bioavailability .

Synthesis pathways for analogous quinazoline-thione derivatives (e.g., via Dimroth rearrangement or coupling reactions) suggest that the target compound was likely prepared through multi-step protocols involving Boc-protected intermediates or nucleophilic substitutions, as seen in related systems .

Properties

CAS No.

689266-62-4

Molecular Formula

C25H31N5O2S

Molecular Weight

465.62

IUPAC Name

1-[4-(3-methoxyphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one

InChI

InChI=1S/C25H31N5O2S/c1-32-20-9-7-8-19(18-20)29-14-16-30(17-15-29)23(31)12-3-2-6-13-26-24-21-10-4-5-11-22(21)27-25(33)28-24/h4-5,7-11,18H,2-3,6,12-17H2,1H3,(H2,26,27,28,33)

InChI Key

DBNFHJVQEYBEQY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a quinazoline derivative that has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N4O6C_{27}H_{32}N_{4}O_{6} with a molecular weight of approximately 508.6 g/mol. Its structure features a quinazoline core with a thione functional group, which is critical for its biological activity.

Biological Activity Overview

The biological activities of quinazoline derivatives, including the target compound, can be categorized into several key areas:

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

Compound Activity Target Organism
6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thioneAntimycobacterialMycobacterium avium, M. kansasii
2-Methyl-3-phenylquinazoline-4(3H)-thionesAntimicrobialE. coli, S. aureus, C. albicans

Studies have demonstrated that the presence of specific substituents, such as chloro or methoxy groups, enhances antimicrobial potency .

Cytotoxic and Anticancer Activity

Quinazoline derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The inhibition of dihydrofolate reductase (DHFR) by certain quinazolinones leads to significant cytotoxicity in cancer cells, making them promising candidates for cancer therapy . The specific compound under review has not been extensively studied in this context; however, its structural similarities to known anticancer agents suggest potential activity.

Anti-inflammatory and Analgesic Effects

Several studies have reported that quinazoline derivatives possess anti-inflammatory and analgesic properties. These effects are often attributed to the modulation of inflammatory pathways and pain receptors . The specific compound's thione group may contribute to these pharmacological effects.

Case Studies and Research Findings

In a notable study on related quinazoline compounds, researchers synthesized a series of derivatives and assessed their biological activities through various assays:

  • Antimycobacterial Activity : A derivative showed higher activity than isoniazid against Mycobacterium tuberculosis.
  • Photosynthesis Inhibition : Certain compounds demonstrated the ability to inhibit photosynthetic processes in autotrophic organisms, indicating potential environmental applications .

Scientific Research Applications

The compound 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a complex organic molecule that belongs to the quinazoline family and has potential medicinal applications. Quinazoline derivatives are known for a broad spectrum of biological activities. Research indicates that compounds similar to this compound may effectively inhibit certain enzymes involved in cancer progression and microbial resistance.

Potential Applications

  • Enzyme Inhibition Research suggests that derivatives of quinazoline may inhibit enzymes that contribute to microbial resistance and cancer progression.
  • Drug Development The compound is a candidate for modification to enhance its biological activity or specificity.
  • Pharmacological Research Quinazolines, the family to which the compound belongs, have been extensively studied for their pharmacological properties.

Biological Activities of Quinazoline Derivatives

Biological Activity
Anticancer
Antimicrobial

Focus Areas for Interaction Studies

  • Target Identification : Identifying the specific proteins or enzymes that the compound interacts with.
  • Binding Affinity : Quantifying the strength of the interaction between the compound and its target.
  • Structural Biology : Determining the three-dimensional structure of the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazoline/Quinoline Cores

Key Observations :

  • Core Modifications: The target compound and K284-5206 share a 6-oxohexyl linker and 3-methoxyphenylpiperazine, but differ in their cores (quinazoline-thione vs. dihydroquinazolinone).
  • Linker Length : Compared to ciprofloxacin derivatives (e.g., compounds 4–7 in ), which have 4–6 carbon linkers, the hexyl chain in the target compound may enhance flexibility and hydrophobic interactions .
  • Piperazine Substituents: D11 () and the target compound both feature 3-methoxyphenylpiperazine, suggesting shared selectivity for serotonin or dopamine receptors. However, D11’s quinoline core and hydroxamic acid group may confer distinct metal-binding properties .

Functional Analogues with Thione/Thiol Moieties

Table 2: Thione-Containing Derivatives and Bioactivity
Compound Name () Core Structure Substituents Melting Point (°C) Bioactivity (Reported) Reference ID
(E)-4-(benzofuran-3-yl)-6-((4-hydroxybenzylidene)amino)-1-phenylpyrimidine-2(1H)-thione (8b) Pyrimidine-thione Benzofuran; Schiff base 212–214 Anticancer (Mechanism unclear)
Target Compound Quinazoline-thione Piperazine; hexyl linker N/A N/A

Key Observations :

  • Thione Reactivity : The thione group in both compounds may participate in tautomerization or metal coordination, influencing redox activity or enzyme inhibition .

Piperazine-Containing Pharmacophores

Table 3: Piperazine Derivatives with Varied Linkers and Cores
Compound () Core Structure Linker Length Substituents Melting Point (°C) Reference ID
Compound 6 (Ciprofloxacin derivative) Quinolone 6-oxohexyl Menthol-derived cyclohexyloxy 210.8–212.4
Target Compound Quinazoline-thione 6-oxohexyl 3-Methoxyphenylpiperazine N/A

Key Observations :

  • Linker Flexibility : Both compounds use a 6-oxohexyl spacer, which may balance rigidity and flexibility for optimal receptor engagement.

Research Implications and Gaps

  • Synthetic Challenges : The hexyl linker and piperazine-thione motif in the target compound require precise coupling strategies, as seen in ’s pyridinium derivatives .
  • Activity Data : While structural analogs like D11 and ciprofloxacin derivatives have documented bioactivity, the target compound’s pharmacological profile remains uncharacterized. Future studies should prioritize enzymatic assays or docking simulations (e.g., using AutoDock4 ).
  • SAR Insights : Substituent variations (e.g., 3-methoxy vs. 4-nitro groups in ) could refine selectivity, warranting further exploration .

Q & A

Q. How does the compound’s electrochemical profile inform its biological activity?

  • Cyclic voltammetry : Redox potentials correlate with electron-transfer interactions in enzymatic targets (e.g., quinazoline-thione’s oxidation at +0.85 V vs. Ag/AgCl) .
  • Implications : Higher redox activity may enhance pro-oxidant effects in cancer cells .

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